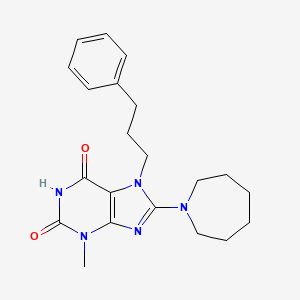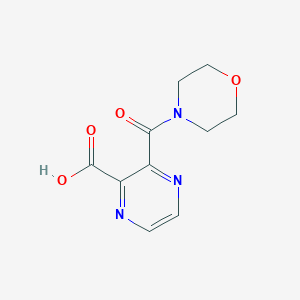
8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione, also known as AZD-7762, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It has been shown to selectively inhibit checkpoint kinases 1 and 2 (Chk1/2), which are involved in the DNA damage response pathway. Inhibition of Chk1/2 can sensitize cancer cells to chemotherapy and radiation therapy, making AZD-7762 a promising candidate for combination therapy.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Phenoxy acetamide and its derivatives (such as chalcone, indole, and quinoline) have garnered attention in medicinal chemistry. Researchers explore their molecular interactions, physicochemical properties, and safety profiles. By understanding these aspects, chemists can design novel pharmaceuticals or enhance existing drugs. These compounds may serve as potential agents for treating various diseases, including cancer, inflammation, and infections .
PET Imaging Agents
Positron emission tomography (PET) imaging plays a crucial role in diagnosing and monitoring diseases. Researchers have investigated phenoxy acetamide derivatives as PET imaging agents for glioblastoma multiforme (GBM), a deadly brain tumor. These compounds specifically target biochemical markers in GBM lesions, aiding in early detection and treatment planning .
KRAS Protein Degradation
The KRAS protein is implicated in various cancers, including pancreatic cancer. Recent studies have identified phenoxy acetamide derivatives as potential KRAS protein degraders. These compounds may offer a novel therapeutic approach by destabilizing KRAS and inhibiting downstream signaling pathways .
Eigenschaften
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-24-18-17(19(27)23-21(24)28)26(15-9-12-16-10-5-4-6-11-16)20(22-18)25-13-7-2-3-8-14-25/h4-6,10-11H,2-3,7-9,12-15H2,1H3,(H,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWKEKAOJQOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCCCC3)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)urea](/img/structure/B2770161.png)
![N-(2-methylbenzo[d]thiazol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770162.png)
![2-{[3-(Methoxycarbonyl)benzyl]thio}nicotinic acid](/img/structure/B2770163.png)
![N-(3-chlorophenyl)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2770164.png)
![6-chloro-2-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2770165.png)
![1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one](/img/structure/B2770166.png)

![4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide](/img/structure/B2770170.png)

![[(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2770176.png)
![2-{2-Oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2770179.png)
![(5-fluorobenzo[b]thiophen-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2770180.png)
![N-(4-fluorophenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2770181.png)
![1-[4-(Prop-2-yn-1-yl)piperazin-1-yl]-2-{[6-(trifluoromethyl)pyridin-2-yl]oxy}ethan-1-one](/img/structure/B2770184.png)